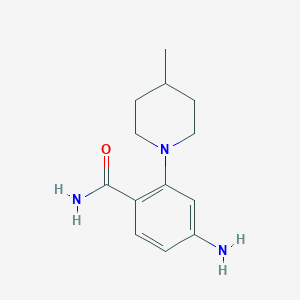

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, also known as 4-amino-2-methylpiperidinebenzamide or 4-AMPP-benzamide, is an organic compound that has been used in scientific research for its biochemical and physiological effects. It is a cyclic amide that is composed of four nitrogen atoms, two methyl groups, and a benzamide group. 4-AMPP-benzamide has been used in a variety of research applications, including as a ligand for G-protein-coupled receptors and as a probe for the binding of bioactive compounds to proteins.

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

The development of nonaqueous capillary electrophoresis methods for the analysis of imatinib mesylate and related substances, including 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, has been studied. This method offers a simple, effective, and cost-efficient approach for quality control and could potentially be applied to other similar compounds for ensuring the purity and quality of pharmaceutical products (Ye et al., 2012).

Pharmacological Research

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide derivatives have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity, indicating their potential in enhancing gastrointestinal motility. This research underscores the compound's relevance in developing treatments for gastrointestinal disorders, demonstrating the versatility of its applications in medicinal chemistry (Sonda et al., 2003).

Metabolic Studies

The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involves 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide as a part of its structure. This study provides insight into the metabolic pathways of flumatinib in humans, which is crucial for understanding its pharmacokinetics and optimizing its efficacy and safety profile in chronic myelogenous leukemia treatment (Gong et al., 2010).

Synthesis and Characterization

Research on the synthesis and characterization of novel benzamides, including 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, and their metal complexes has revealed potential antibacterial activity. These findings highlight the compound's applicability in developing new antimicrobial agents, contributing to the ongoing search for more effective treatments against resistant bacterial strains (Khatiwora et al., 2013).

Eigenschaften

IUPAC Name |

4-amino-2-(4-methylpiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-8-10(14)2-3-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBFMRZNLABVRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424579 |

Source

|

| Record name | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |

CAS RN |

878620-99-6 |

Source

|

| Record name | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)